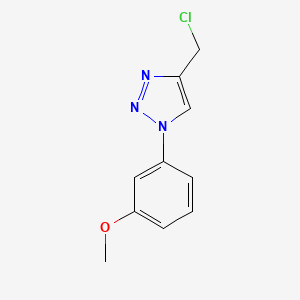

4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole

CAS No.: 1249491-98-2

Cat. No.: VC3183986

Molecular Formula: C10H10ClN3O

Molecular Weight: 223.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249491-98-2 |

|---|---|

| Molecular Formula | C10H10ClN3O |

| Molecular Weight | 223.66 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(3-methoxyphenyl)triazole |

| Standard InChI | InChI=1S/C10H10ClN3O/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 |

| Standard InChI Key | VSZBDXUSFQOWQZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)N2C=C(N=N2)CCl |

| Canonical SMILES | COC1=CC=CC(=C1)N2C=C(N=N2)CCl |

Introduction

Physical and Chemical Properties

4-(Chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is characterized by specific physical and chemical properties that contribute to its reactivity and potential applications in synthetic chemistry. The compound has been well-documented with various chemical identifiers to facilitate research and application.

Chemical Reactivity

The chemical reactivity of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is primarily determined by its functional groups. The chloromethyl group is particularly important as it is electrophilic in nature, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the formation of various derivatives through reactions with nucleophiles such as amines, thiols, and other nucleophilic agents.

The triazole ring itself contributes to the compound's reactivity profile. Triazoles are known for their stability under diverse chemical conditions, which makes them valuable scaffolds in medicinal chemistry. The presence of the methoxyphenyl moiety adds another dimension to potential interactions, particularly in biological systems where aromatic and hydrogen-bonding interactions play crucial roles.

Synthesis Methods

The synthesis of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole can be achieved through several methods, with click chemistry being particularly important in creating this class of compounds efficiently and selectively.

Click Chemistry Approaches

The most common approach to synthesizing 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This synthetic route is part of a broader category known as metal-catalyzed azide-alkyne cycloaddition (MAAC) reactions .

The typical synthesis involves the reaction of an appropriate alkyne with an azide in the presence of a catalyst, usually copper(I) complexes. The reaction generally follows this pathway:

-

Preparation of 3-methoxyphenyl azide from the corresponding aniline derivative

-

Reaction of the azide with a chloromethyl-substituted alkyne

-

Copper-catalyzed cycloaddition to form the 1,2,3-triazole ring

This approach typically yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. The use of copper catalysts dramatically accelerates the reaction, allowing it to proceed efficiently at ambient temperature in aqueous media .

Alternative Synthetic Routes

While copper-catalyzed click chemistry is the predominant method, alternative approaches are also available:

-

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) - This method specifically yields 1,5-disubstituted triazoles rather than the 1,4-disubstituted isomers produced by copper catalysis .

-

Thermal cycloaddition - Although less regioselective, thermal conditions can be used to form triazoles without metal catalysts, typically producing mixtures of 1,4- and 1,5-disubstituted products .

-

Flow chemistry approaches - Continuous flow reactors using immobilized catalysts have been developed for triazole synthesis, offering advantages in terms of efficiency and scalability .

The synthesis of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole can also benefit from modern synthetic platforms that enhance yield and purity, including microwave-assisted synthesis and solid-phase techniques .

| Biological Activity | Description | Related Findings |

|---|---|---|

| Antioxidant | Free radical scavenging ability | Preliminary studies suggest significant activity |

| Antiproliferative | Inhibition of cell proliferation | Promising as multi-target inhibitors in cancer therapy |

| Antimicrobial | Activity against pathogens | Mixed results; some derivatives show good to excellent antibacterial activity |

Research Challenges

Despite the promising potential, there are several challenges in fully exploiting the biological activities of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole:

-

Detailed biological evaluations are necessary to fully understand its potential

-

Activity profiles of similar compounds have shown mixed results - for instance, some triazole derivatives have shown minimal activity against certain bacterial strains

-

Further derivatization is often needed to enhance biological activity and optimize pharmacokinetic properties

Structure-Activity Relationships

Understanding the relationship between the structure of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole and its biological activities is crucial for optimizing its potential applications.

Key Structural Features

The biological activity of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is influenced by several structural components:

-

The triazole ring - The nitrogen-rich heterocycle serves as a rigid linking unit and can participate in hydrogen bonding interactions with biological targets

-

The chloromethyl group - This reactive functionality allows for further modifications and can interact with nucleophilic sites in proteins

-

The methoxyphenyl moiety - The aromatic ring with methoxy substitution can engage in π-stacking interactions and hydrogen bonding

Comparison with the related compound 4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole reveals how the addition of a methyl group at the 5-position of the triazole ring can modify the electron distribution and potentially alter biological activities.

Modification Strategies

Several modification strategies can be employed to enhance the biological activities of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole:

-

Substitution of the chloromethyl group with various nucleophiles to create a library of derivatives

-

Modification of the methoxy group position or replacement with other functional groups

-

Introduction of additional substituents on the triazole ring to alter its electronic properties

These modifications can be guided by molecular docking studies and structure-based design approaches to optimize interactions with specific biological targets.

Future Research Directions

Research on 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole continues to evolve, with several promising directions for future investigations.

Synthetic Methodology Development

Future research could focus on developing more efficient and sustainable methods for synthesizing 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole:

-

Catalyst optimization - Development of more efficient catalysts for azide-alkyne cycloaddition

-

Green chemistry approaches - Solvent-free methods and recyclable catalyst systems

-

Regioselective synthesis - Methods to enhance selectivity for specific substitution patterns

Biological Evaluation

Comprehensive biological evaluation of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole and its derivatives is essential for understanding their therapeutic potential:

-

Target identification - Determination of specific biological targets and mechanisms of action

-

Structure-activity relationship studies - Systematic evaluation of how structural modifications affect biological activities

-

In vivo studies - Assessment of pharmacokinetic properties and efficacy in appropriate disease models

Applications in Drug Discovery

The unique properties of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole position it as a valuable scaffold for drug discovery efforts:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume